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Compound of Interest

Compound Name:
1-Phenylpiperidine-2-carboxylic

acid

Cat. No.: B1359680 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of 1-Phenylpiperidine-2-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of 1-Phenylpiperidine-2-carboxylic acid. The document details its

physicochemical characteristics, outlines plausible experimental protocols for its synthesis, and

visualizes key workflows and its potential mechanism of action through a relevant biological

signaling pathway.

Core Chemical and Physical Properties
1-Phenylpiperidine-2-carboxylic acid is a derivative of pipecolic acid, featuring a phenyl

group attached to the piperidine nitrogen. This substitution significantly influences its chemical

properties and potential biological activity. While specific experimental data for this exact

isomer is limited in publicly accessible literature, the following properties are reported or can be

reliably predicted based on its structure and related compounds.

Table 1: Physicochemical Properties of 1-Phenylpiperidine-2-carboxylic acid
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Property Value Source/Reference

IUPAC Name
1-phenylpiperidine-2-carboxylic

acid
N/A (Standard Nomenclature)

CAS Number 743422-75-5 [1][2]

Molecular Formula C₁₂H₁₅NO₂ [1]

Molecular Weight 205.25 g/mol [1]

Appearance Off-white to pink solid [1]

Storage Temperature 2-8°C [1]

Canonical SMILES
C1CCN(C(C1)C(=O)O)C2=CC

=CC=C2
[1]

InChI Key
MNJZHPAZVGUHNU-

UHFFFAOYSA-N
[1]

Spectroscopic Profile (Predicted)
Detailed experimental spectra for 1-Phenylpiperidine-2-carboxylic acid are not readily

available. However, based on the functional groups present, the following characteristic signals

can be anticipated:

¹H NMR:

A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic

acid proton (-COOH).

Multiplets in the aromatic region (approx. 6.8-7.5 ppm) for the protons on the phenyl ring.

A series of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) for the protons on the

piperidine ring. The proton on the chiral carbon at the 2-position (alpha to the carboxyl

group) would likely appear as a distinct multiplet.

¹³C NMR:

A signal for the carboxylic acid carbonyl carbon in the 170-180 ppm range.[3]
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Aromatic carbon signals between 110-150 ppm.

Aliphatic carbons of the piperidine ring resonating in the 20-60 ppm range.[3]

Infrared (IR) Spectroscopy:

A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

[3]

A strong C=O stretching absorption for the carbonyl group, typically around 1700-1725

cm⁻¹.[3]

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

The molecular ion peak (M⁺) would be expected at m/z = 205.

Common fragmentation patterns would likely involve the loss of the carboxyl group (-

COOH, 45 Da) or cleavage of the piperidine ring.

Experimental Protocols: Synthesis
A specific, published protocol for the synthesis of 1-Phenylpiperidine-2-carboxylic acid is not

widely documented. However, a plausible and efficient route can be designed based on

established methods for N-arylation of piperidine derivatives. The following multi-step protocol

starts from commercially available (D,L)-Pipecolic acid.

Proposed Synthetic Workflow
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Caption: Proposed workflow for the synthesis of 1-Phenylpiperidine-2-carboxylic acid.

Detailed Methodologies
Step 1: Esterification of Pipecolic Acid

This step protects the carboxylic acid to prevent it from interfering with the subsequent N-

arylation reaction.
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Materials: (D,L)-Pipecolic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂), Diethyl

ether.

Protocol:

Suspend (D,L)-Pipecolic acid (1.0 eq) in anhydrous methanol in a round-bottom flask

equipped with a reflux condenser and a magnetic stirrer.

Cool the suspension to 0°C in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6

hours, monitoring the reaction by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the

solvent under reduced pressure.

The resulting crude solid (methyl pipecolinate hydrochloride) can be triturated with diethyl

ether, filtered, and dried. It is often used in the next step without further purification after

neutralization.

Step 2: N-Arylation via Buchwald-Hartwig Amination

This cross-coupling reaction forms the crucial C-N bond between the piperidine nitrogen and

the phenyl ring.

Materials: Methyl pipecolinate (from Step 1), Bromobenzene, Palladium catalyst (e.g.,

Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), a strong base (e.g., Sodium tert-butoxide or

Cs₂CO₃), and an anhydrous solvent (e.g., Toluene or Dioxane).

Protocol:

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the

palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).

Add methyl pipecolinate (1.0 eq) and the anhydrous solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add bromobenzene (1.1 eq) to the mixture.

Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring progress by

TLC or LC-MS.

After completion, cool the reaction to room temperature, dilute with an organic solvent

(e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product, Methyl 1-phenylpiperidine-2-carboxylate, by column

chromatography on silica gel.

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

Materials: Methyl 1-phenylpiperidine-2-carboxylate (from Step 2), Lithium hydroxide (LiOH)

or Sodium hydroxide (NaOH), a solvent mixture (e.g., Tetrahydrofuran (THF)/Water),

Hydrochloric acid (HCl).

Protocol:

Dissolve the ester (1.0 eq) in a mixture of THF and water.

Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature for 4-

12 hours until the starting material is consumed (monitored by TLC).

Remove the THF under reduced pressure.

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with

1M HCl.

A precipitate of the product, 1-Phenylpiperidine-2-carboxylic acid, should form.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield

the final product.
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Biological Activity and Potential Signaling Pathway
While direct biological studies on 1-Phenylpiperidine-2-carboxylic acid are not extensively

reported, the phenylpiperidine scaffold is a cornerstone of many centrally acting drugs,

particularly potent analgesics.[4] Derivatives of 4-phenylpiperidine, such as fentanyl and

meperidine, are well-known agonists of the μ-opioid receptor (MOR).[5][6] This interaction is

critical for their analgesic effects.

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding initiates a

signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal

transmission.[7]

μ-Opioid Receptor Signaling Pathway
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Caption: General signaling pathway for a phenylpiperidine agonist at the μ-opioid receptor.

Mechanism Description:

Binding: A phenylpiperidine agonist binds to the extracellular domain of the μ-opioid receptor.

[5]

G-Protein Activation: This binding event causes a conformational change in the receptor,

activating the associated inhibitory G-protein (Gαi/o). GDP is exchanged for GTP on the Gα
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subunit.[7]

Subunit Dissociation: The G-protein dissociates into its Gαi-GTP and Gβγ subunits.[7]

Downstream Effects:

The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[7]

The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-

coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and

hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium

channels, reducing calcium influx.[7]

Pharmacological Outcome: The combined effects of membrane hyperpolarization and

reduced calcium-dependent neurotransmitter release (e.g., substance P, glutamate)

decrease neuronal excitability, which ultimately blocks the transmission of pain signals,

resulting in analgesia.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359680#1-phenylpiperidine-2-carboxylic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1359680#1-phenylpiperidine-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1359680#1-phenylpiperidine-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1359680#1-phenylpiperidine-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1359680#1-phenylpiperidine-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1359680?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

